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Compound of Interest

Compound Name: 2,6-Difluoro-4-nitroaniline

Cat. No.: B181332 Get Quote

Abstract: This document provides a comprehensive technical overview of the physicochemical

properties of 2,6-Difluoro-4-nitroaniline (CAS No: 23156-27-6). It is intended for researchers,

scientists, and professionals in the fields of chemical synthesis and drug development. This

guide consolidates key quantitative data, details standard experimental methodologies for their

determination, and presents logical workflows relevant to chemical characterization.

Chemical Identity and Structure
2,6-Difluoro-4-nitroaniline is a fluorinated aromatic amine. Its chemical structure consists of

an aniline ring substituted with two fluorine atoms at positions 2 and 6, and a nitro group at

position 4.

IUPAC Name: 2,6-difluoro-4-nitroaniline[1]

Molecular Formula: C₆H₄F₂N₂O₂[1][2][3]

SMILES: C1=C(C=C(C(=C1F)N)F)--INVALID-LINK--[O-][1]

InChI Key: WDFFWUVELIFAOP-UHFFFAOYSA-N[1]

Physicochemical Data Summary
The key physicochemical properties of 2,6-Difluoro-4-nitroaniline are summarized in the table

below. These parameters are crucial for predicting the compound's behavior in various

chemical and biological systems.
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Property Value Source(s)

Molecular Weight 174.10 g/mol [1][2]

Physical Form Solid, crystalline powder [4][5]

Color Bright greenish lemon [5]

Melting Point 160-164 °C [4]

Boiling Point 293.1 °C (at 760 mmHg) [4]

Flash Point 131 °C [4][5]

pKa (Predicted) -1.97 ± 0.20 [5]

LogP (Computed) 1.3 [1]

Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key

physicochemical properties of a solid organic compound like 2,6-Difluoro-4-nitroaniline.

Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically

signifies high purity, whereas a broad and depressed range suggests the presence of

impurities.[1]

Methodology:

Sample Preparation: A small amount of the dry, crystalline 2,6-Difluoro-4-nitroaniline is

finely powdered. The open end of a glass capillary tube is dipped into the powder.[6] The

tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming

for a sample height of 1-2 mm.[6]

Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the

sample is aligned with the thermometer bulb.[7] This assembly is placed in a heating

apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus

with a heated metal block.[1][7]
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Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute,

as the temperature approaches the expected melting point.[6]

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop

of liquid appears, and T2, the temperature at which the entire sample has melted into a clear

liquid. The melting point is reported as the range T1-T2.[6]

Solubility Determination
Solubility testing provides insights into the polarity and intermolecular forces of a compound,

guiding solvent selection for reactions, purification, and formulation.

Methodology:

Sample Preparation: A small, pre-weighed amount of 2,6-Difluoro-4-nitroaniline (e.g., 10-

25 mg) is placed into a test tube.[8]

Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, DMSO) is

added portion-wise to the test tube.

Observation: After each addition, the tube is vigorously shaken or vortexed for a set period

(e.g., 60 seconds).[9] The mixture is observed to determine if the solid has completely

dissolved.

Quantification: The process is repeated until the compound is fully dissolved. Solubility is

then expressed quantitatively (e.g., in mg/mL or mol/L) by calculating the total amount of

solute dissolved in the total volume of solvent added.[10] For qualitative assessment, terms

like "soluble," "sparingly soluble," or "insoluble" are used.

Octanol-Water Partition Coefficient (LogP)
Determination (Shake-Flask Method)
The LogP value is a measure of a compound's lipophilicity, a critical parameter in drug

development for predicting absorption, distribution, metabolism, and excretion (ADME)

properties.

Methodology:
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Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g.,

phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours to form two

immiscible phases.[11]

Partitioning: A known mass of 2,6-Difluoro-4-nitroaniline is dissolved in one of the phases

(typically the one in which it is more soluble). This solution is then combined with the other

phase in a separation funnel.

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to

partition between the n-octanol and aqueous layers until equilibrium is reached. The mixture

is then left undisturbed for the phases to separate completely.[11]

Analysis: A sample is carefully taken from each phase. The concentration of the compound in

both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) is determined using a

suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P =

[organic] / [aqueous]. The LogP is the base-10 logarithm of this value.[11]

Acid Dissociation Constant (pKa) Determination
(Potentiometric Titration)
The pKa value indicates the strength of an acid or base and determines the extent of ionization

of a compound at a given pH. This is vital for understanding its solubility, absorption, and

receptor binding characteristics.

Methodology:

Solution Preparation: A precise amount of 2,6-Difluoro-4-nitroaniline is dissolved in a

suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to

create a solution of known concentration.

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer. A standardized solution of a strong acid (e.g., HCl), as anilines are basic, is

placed in a burette.
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Titration Process: The titrant (acid) is added to the aniline solution in small, precise

increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is

recorded once the reading stabilizes.[8]

Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis)

against the volume of titrant added (x-axis).

pKa Determination: The equivalence point of the titration is identified from the steepest part

of the curve. The half-equivalence point is the volume of titrant that is half of the volume at

the equivalence point. The pH value at this half-equivalence point is equal to the pKa of the

conjugate acid of the aniline.[8]

Visualized Workflows and Relationships
The following diagrams illustrate a general workflow for chemical characterization and the

interplay between key physicochemical properties relevant to drug development.

Synthesis & Purification

Data Interpretation

Synthesized
Compound

Melting Point
(Purity Check)

Solubility
Screening

LogP
(Lipophilicity)

pKa
(Ionization)

Spectroscopy
(Structure ID)

Data Analysis &
Property Summary

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.scribd.com/document/118789512/chem-lab
https://www.scribd.com/document/118789512/chem-lab
https://www.benchchem.com/product/b181332?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fig. 1: General experimental workflow for physicochemical characterization.
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Fig. 2: Logical relationship of key properties in drug development.

Applications
2,6-Difluoro-4-nitroaniline is primarily utilized as a chemical intermediate in organic synthesis.

Its functional groups make it a versatile building block for more complex molecules. It is used in

the synthesis of dyes and pigments for colorants.[12] Furthermore, it serves as a precursor in

the development of agrochemicals, including certain herbicides and pesticides.[12] Its structure

is also of interest in pharmaceutical research for constructing novel therapeutic agents.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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